N-Dodecane-D26
Overview
Description
N-Dodecane-D26, also known as perdeuterated n-dodecane, is a deuterium-labeled version of n-dodecane, a straight-chain alkane with 12 carbon atoms. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, such as tracing chemical reactions and understanding reaction mechanisms.
Synthesis Analysis
The synthesis of deuterated compounds like N-Dodecane-D26 is not directly discussed in the provided papers. However, the presence of deuterated n-dodecane is mentioned in the context of an anaerobic biodegradation study, where D26-n-dodecane was used as a substrate . The synthesis of related deuterated compounds typically involves the exchange of hydrogen atoms for deuterium atoms in the presence of a deuterium oxide solvent or other deuterating agents.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of N-Dodecane-D26, they do provide insights into the structure of related molecules. For example, the structure of a B-DNA dodecamer is analyzed, revealing insights into the conformation and dynamics of DNA helices . These principles of molecular structure, while not directly applicable to N-Dodecane-D26, demonstrate the complexity and importance of understanding molecular geometry in different contexts.
Chemical Reactions Analysis
The anaerobic oxidation of n-dodecane, which would be similar for N-Dodecane-D26, involves an addition reaction with fumarate, leading to the formation of dodecylsuccinic acids . This reaction retains all deuterium atoms in the case of the perdeuterated substrate, indicating a specific reaction pathway that does not involve the removal of deuterium (hydrogen) atoms from the carbon chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Dodecane-D26 would be expected to be similar to those of n-dodecane, with some differences due to the presence of deuterium. A study on the unimolecular decomposition of n-dodecane provides insights into the pyrolysis products and reaction mechanisms at high temperatures, which would be relevant for understanding the thermal stability and decomposition pathways of N-Dodecane-D26 . Additionally, a molecular dynamics study of n-dodecane at the vapor/liquid interface provides information on the evaporation and condensation processes, which could be extrapolated to the behavior of N-Dodecane-D26 .
Relevant Case Studies
The papers provide case studies on the behavior of n-dodecane and related compounds in various contexts. For example, the anaerobic biodegradation of n-dodecane by sulfate-reducing bacteria offers a case study on the environmental fate and microbial metabolism of hydrocarbons . The molecular dynamics study of n-dodecane at the vapor/liquid interface provides insights into the physical processes at the phase boundary, which are relevant for applications in fuel technology and environmental science . The unimolecular decomposition study of n-dodecane as a surrogate for JP-8 jet fuel provides a case study on the thermal stability and decomposition pathways of jet fuels, which has implications for combustion processes and the development of alternative fuels .
Scientific Research Applications
Anaerobic Oxidation in Bacterial Cultures : N-Dodecane-D26 is involved in the anaerobic biodegradation process by sulfate-reducing bacteria. The metabolites produced, such as dodecylsuccinic acids, retain all deuterium atoms, indicating specific biological interactions (Kropp, Davidova, & Suflita, 2000).
Lubrication Film Analysis : In studies of lubrication films under dynamic conditions, N-Dodecane-D26, when combined with stearic acid, shows a well-defined interfacial structure and orients along the sliding direction at the friction interface (Watanabe, Nakano, Miyake, & Sasaki, 2016).
Combustion and Pyrolysis Research : The combustion and pyrolysis kinetics of N-Dodecane-D26 are extensively studied for understanding fuel oxidation, with research focusing on the temperature regimes and chemical reactions involved (Banerjee, Tangko, Sheen, Wang, & Bowman, 2016).
Molecular Dynamics in Fuel Analysis : Molecular dynamics simulations using N-Dodecane-D26 provide insights into the evaporation and condensation processes of fuels like diesel (Xie, Sazhin, & Cao, 2011).
Influence in Pharmaceutical Formulations : N-Dodecane-D26 is investigated for its role in the formation of certain pharmaceutical formulations, such as reversed hexagonal phases in lecithin-water systems (Sjölund, Lindblom, Rilfors, & Arvidson, 1987).
Applications in Chemical Engineering : Studies on N-Dodecane-D26 in chemical engineering contexts, such as its role in combustion models for spray combustion applications, are also notable (Luo, Som, Sarathy, Plomer, Pitz, Longman, & Lu, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-DWXHPOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583947 | |
Record name | (~2~H_26_)Dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecane-D26 | |
CAS RN |
16416-30-1 | |
Record name | Dodecane-d26 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_26_)Dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.